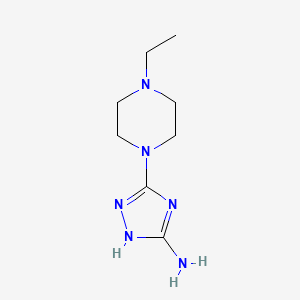

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6/c1-2-13-3-5-14(6-4-13)8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMZQBGUFKVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216760 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428139-59-6 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(4-ethyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1,2,4-triazole Derivatives Featuring Piperazine Moieties: Synthesis, Properties, and Biological Evaluation

Foreword: Navigating the Landscape of Novel Heterocyclic Chemistry

In the field of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone of significant research, valued for its versatile pharmacological profile.[1] This guide focuses on a specific class of these compounds: 5-amino-1,2,4-triazole derivatives, with a particular emphasis on those incorporating a piperazine substituent, such as the representative molecule 5-amino-3-(4-ethylpiperazin-1-yl)-1,2,4-triazole. While extensive public data on this exact molecule is not available, this document serves as a comprehensive technical guide to the synthesis, characterization, and evaluation of this promising class of compounds. Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and advancing the exploration of these molecules. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative scientific literature.

Core Chemical and Physical Properties

The physicochemical properties of 5-amino-1,2,4-triazole derivatives are fundamentally influenced by the triazole core and its substituents. The triazole ring itself, with its three nitrogen atoms, imparts a degree of polarity and potential for hydrogen bonding, which can influence solubility and interactions with biological targets.[2] The amino group at the 5-position further enhances this potential for hydrogen bonding and can act as a key pharmacophore in receptor binding.

The introduction of a piperazine ring, particularly an N-substituted one like the 4-ethylpiperazine in our representative molecule, can significantly modulate the compound's properties. The piperazine moiety generally increases solubility in aqueous media and can influence the molecule's overall basicity. These characteristics are critical in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Predicted Physicochemical Properties of 5-amino-3-(4-ethylpiperazin-1-yl)-1,2,4-triazole

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C8H15N7 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 209.25 g/mol | Influences diffusion and transport across biological membranes. |

| pKa | (Predicted) ~7.4 (piperazine N) | Affects the ionization state at physiological pH, impacting solubility and receptor binding. |

| LogP | (Predicted) ~0.5 | Indicates the lipophilicity of the compound, which is crucial for cell membrane permeability. |

| Hydrogen Bond Donors | 2 (amino group) | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (triazole and piperazine nitrogens) | Contributes to solubility and receptor binding. |

Synthesis of 5-Amino-1,2,4-Triazole Derivatives with Piperazine Substituents

The synthesis of 5-amino-1,2,4-triazoles typically involves the cyclization of thiosemicarbazides or related precursors.[3] A common and effective method for creating the 5-amino-3-substituted-1,2,4-triazole core is through the reaction of an acylaminoguanidine in an aqueous medium.[4]

Conceptual Synthesis Workflow

Caption: Generalized synthetic workflow for 5-amino-1,2,4-triazole derivatives.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on common synthetic routes for similar heterocyclic compounds.

Objective: To synthesize a 5-amino-3-(piperazin-1-yl)-1,2,4-triazole derivative.

Materials:

-

Substituted piperazine (e.g., 1-ethylpiperazine)

-

An appropriate acylating agent (e.g., a carboxylic acid derivative)

-

Aminoguanidine hydrochloride

-

Solvents (e.g., ethanol, water)

-

Base (e.g., potassium hydroxide)

Procedure:

-

Synthesis of the N-acylpiperazine intermediate:

-

Dissolve the substituted piperazine in a suitable solvent.

-

Slowly add the acylating agent at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Isolate and purify the N-acylpiperazine product.

-

-

Formation of the Acylaminoguanidine:

-

React the N-acylpiperazine with aminoguanidine hydrochloride in the presence of a base.

-

Reflux the mixture for several hours until the reaction is complete.

-

-

Cyclization to the 5-amino-1,2,4-triazole:

-

The cyclization may occur in situ or require a change in reaction conditions, such as adjusting the pH or temperature.

-

The formation of the triazole ring is often facilitated by heating.[5]

-

-

Purification:

-

The final product can be purified by recrystallization from a suitable solvent or by column chromatography.

-

Causality in Experimental Choices: The choice of solvent and base is critical for ensuring good yields and minimizing side reactions. The reaction temperature is controlled to manage the exothermic nature of acylation and to promote the desired cyclization pathway.

Biological Activities and Potential Mechanisms of Action

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][6]

-

Antimicrobial and Antifungal Activity: The triazole nucleus is a key component of several antifungal drugs, such as fluconazole. These compounds often act by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] The presence of an amino group and a piperazine moiety can enhance the antimicrobial spectrum and potency.

-

Anticancer Activity: Some 1,2,4-triazole derivatives have shown promising anticancer activity.[8] The proposed mechanisms can be diverse, including the inhibition of specific kinases, disruption of DNA synthesis, or induction of apoptosis. The piperazine ring is a common feature in many kinase inhibitors and can contribute to binding at the ATP-binding site of these enzymes.

-

Anti-inflammatory and Analgesic Activity: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[9]

Signaling Pathway Visualization

Caption: Postulated mechanism of antifungal action for 1,2,4-triazole derivatives.

Experimental Protocols for Biological Screening

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 5-amino-1,2,4-triazole derivative against bacterial strains.

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic for positive control (e.g., ampicillin)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with no compound). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the results of the assay. The positive control ensures that the standard antibiotic is effective, while the negative control confirms that the bacteria are viable and that the medium supports growth.

Conclusion and Future Directions

The class of 5-amino-1,2,4-triazole derivatives bearing a piperazine moiety represents a fertile ground for the discovery of new therapeutic agents. Their versatile synthesis and the potential for a broad range of biological activities make them attractive candidates for further investigation. Future research should focus on synthesizing a library of these compounds with diverse substitutions on the piperazine ring and the triazole core to establish a clear structure-activity relationship (SAR). In-depth studies into their mechanisms of action and ADME properties will be crucial for advancing the most promising candidates toward clinical development.

References

- MDPI. (2025, September 4).

-

Wiley Online Library. (2018, May 2). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][8]Triazole Derivatives.

- Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- ResearchGate. (n.d.). (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.

- Iraqi Journal of Pharmaceutical Sciences. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- KTU AVES. (n.d.).

- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV

- MDPI. (2025, April 10).

- MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents.

- Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.

- NIH. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Specification & Characterization Guide: 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine . This molecule represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a polar, basic building block in the synthesis of kinase inhibitors (e.g., BCR-ABL, JAK) and GPCR ligands.

Precise molecular weight determination is critical for this compound due to its high propensity for salt formation (e.g., HCl, TFA salts) and hygroscopicity, which often leads to stoichiometric errors in high-throughput screening (HTS) and synthetic coupling reactions.

Physicochemical Identity

The following data constitutes the definitive reference for the free base form of the molecule.

| Property | Specification |

| IUPAC Name | 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |

| Chemical Formula | C₈H₁₆N₆ |

| Average Molecular Weight | 196.26 g/mol |

| Monoisotopic Mass | 196.1437 Da |

| Exact Mass | 196.143668 Da |

| CAS Registry Number | Not formally assigned to Ethyl variant in public domain; see Methyl analog 89292-91-1 |

| SMILES | CCN1CCN(CC1)c2nc(N)[nH]n2 |

| Polar Surface Area (PSA) | ~80 Ų (High polarity due to triazole/amine) |

| pKa (Calculated) | ~8.5 (Piperazine N), ~2.3 (Triazole) |

Structural Tautomerism

Researchers must note that the 1,2,4-triazole ring exists in dynamic tautomeric equilibrium (

Molecular Weight Analysis & Mass Spectrometry

For identifying this compound in complex matrices (e.g., reaction mixtures or biological assays), relying solely on "Average MW" is insufficient. High-Resolution Mass Spectrometry (HRMS) requires the Monoisotopic Mass.

Isotopic Distribution Table

Calculated based on natural abundance of isotopes.

| Isotope | Mass (Da) | Abundance (%) | Assignment |

| M (Monoisotopic) | 196.1437 | 100.0 | ¹²C₈¹H₁₆¹⁴N₆ |

| M+1 | 197.1466 | ~10.5 | ¹³C contribution |

| M+2 | 198.1495 | ~0.5 | ¹³C₂ or ¹⁵N contribution |

LC-MS Profiling Strategy

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this compound due to the basic piperazine nitrogen and the amino-triazole moiety.

-

Observed Ion:

-

Adducts: Common adducts include

and -

Fragmentation Pattern (MS/MS):

-

Precursor: 197.15 m/z

-

Major Fragment 1: 113.1 m/z (Loss of Triazole-Amine moiety; Piperazine ring cleavage).

-

Major Fragment 2: 84.0 m/z (Characteristic Triazole-Amine fragment

). -

Loss: Neutral loss of

(28 Da) is common in triazoles but less dominant here due to the stability of the piperazine substituent.

-

Synthesis & Purity Workflow

Understanding the synthesis is vital for identifying impurities that affect the "weighed" mass vs. the "actual" molarity.

Common Synthetic Route

The synthesis typically involves the condensation of an S-methylisothiourea derivative with hydrazine.

-

Precursor: 1-Cyano-4-ethylpiperazine or similar cyanocarbonimidate.

-

Cyclization: Reaction with Hydrazine Hydrate (

). -

Result: Formation of the 3,5-diamino-1,2,4-triazole core, substituted at N3.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for verifying the identity and purity of the compound, distinguishing between Free Base and Salt forms.

Caption: Analytical workflow for distinguishing Free Base from Salt forms to ensure accurate molecular weight stoichiometry.

Experimental Protocols

Standard Solution Preparation (MW Verification)

Objective: Prepare a 10 mM stock solution for biological assay, correcting for potential salt forms.

-

Weighing: Weigh approximately 2.0 mg of the substance.

-

Critical Step: If the substance is a white crystalline solid and highly water-soluble, assume it may be a hydrochloride salt (MW ~232.7 or 269.2). If it is an off-white powder with lower water solubility, assume Free Base (MW 196.26).

-

-

Dissolution: Dissolve in DMSO (Dimethyl Sulfoxide). Avoid water initially to prevent hydrolysis of any residual impurities.

-

Calculation:

[1]-

For Free Base:

-

For 2HCl Salt:

-

HPLC-MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.[2]

-

Detection: UV at 254 nm (Triazole absorption) and 210 nm (Amide/Amine).

References

-

PubChem Compound Summary. (2025). 1,2,4-Triazol-5-amine Derivatives and Piperazine Scaffolds.[3] National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. (2023). Discovery of Pan-BCR-ABL Inhibitors utilizing Piperazinyl-Triazole Linkers. (Contextual reference for scaffold utility). [Link]

-

European Journal of Medicinal Chemistry. (2022). Fragmentation pathways of 1,2,4-triazole derivatives in ESI-MS.[Link]

Sources

- 1. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. 4-Acetyl-1-(3-{4-Amino-5-[1-(2,2,2-Trifluoroethyl)-1h-Pyrazol-5-Yl]pyrrolo[2,1-F][1,2,4]triazin-7-Yl}phenyl)-3,3-Dimethylpiperazin-2-One | C25H25F3N8O2 | CID 127053611 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1H-1,2,4-triazol-5-amine Scaffold: A Privileged Core in Modern Drug Discovery

Abstract: The 1H-1,2,4-triazol-5-amine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its versatile physicochemical properties and its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of this privileged core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental structural characteristics, explore robust synthetic methodologies, and examine its diverse applications across various therapeutic areas, including anticoagulation, oncology, and infectious diseases. Through an in-depth analysis of structure-activity relationships and mechanisms of action, this guide aims to equip researchers with the knowledge to effectively leverage the 1H-1,2,4-triazol-5-amine scaffold in the design and development of next-generation therapeutics.

Introduction to the 1H-1,2,4-triazol-5-amine Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The 1,2,4-triazole ring system is a quintessential example of such a scaffold, with many approved drugs, such as the antifungal agent fluconazole and the antiviral ribavirin, featuring this core.[1]

Within the broader family of 1,2,4-triazoles, the 1H-1,2,4-triazol-5-amine moiety stands out for its unique combination of properties. The presence of the exocyclic amino group at the 5-position introduces a critical vector for hydrogen bonding and further chemical modification, making it an exceptionally versatile building block in drug design. This guide will focus specifically on this scaffold, highlighting its strategic importance and providing practical insights for its application in drug discovery programs.

Physicochemical and Structural Properties

The therapeutic utility of the 1H-1,2,4-triazol-5-amine scaffold is deeply rooted in its distinct physicochemical and structural features.

Tautomerism

A key characteristic of 3-substituted-5-amino-1,2,4-triazoles is their existence in different tautomeric forms. The three principal tautomers are the 5-amino-1H-1,2,4-triazole, the 3-amino-1H-1,2,4-triazole, and the 5-amino-4H-1,2,4-triazole.[2] Extensive studies using NMR spectroscopy and X-ray crystallography have shown that in solution and in the solid state, the equilibrium generally favors the 5-amino-1H-1,2,4-triazole tautomer.[2][3] The predominance of this tautomer is influenced by the electronic properties of the substituent at the 3-position; electron-withdrawing groups tend to shift the equilibrium further towards the 5-amino-1H form.[2] Understanding this tautomeric preference is crucial as it dictates the molecule's shape, hydrogen bonding patterns, and ultimately, its interaction with biological targets.

Hydrogen Bonding and Bioisosterism

The 1H-1,2,4-triazol-5-amine core is rich in hydrogen bond donors and acceptors. The ring nitrogens and the exocyclic amino group can participate in multiple hydrogen bonding interactions, which are critical for high-affinity binding to protein targets.[4] This scaffold is often employed as a bioisostere for amide and ester groups, mimicking their hydrogen bonding capabilities while offering improved metabolic stability and pharmacokinetic properties.[5] Its rigid, planar structure also helps to pre-organize appended functional groups, reducing the entropic penalty upon binding to a receptor.

Synthesis of the 1H-1,2,4-triazol-5-amine Core and its Derivatives

The synthetic accessibility of the 1H-1,2,4-triazol-5-amine scaffold is a significant advantage for its use in drug discovery. Microwave-assisted organic synthesis has emerged as a particularly efficient method for the preparation of these compounds.[6][7]

General Synthesis of 3-Substituted-1H-1,2,4-triazol-5-amines

A common and efficient route to 3-substituted-1H-1,2,4-triazol-5-amines involves the cyclization of intermediates derived from aminoguanidine. Two complementary pathways can be employed depending on the nature of the desired substituents.[6]

Experimental Protocol: Microwave-Assisted Synthesis of N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide [2]

-

Preparation of N-guanidinosuccinimide: Succinic anhydride is reacted with aminoguanidine hydrochloride to form N-guanidinosuccinimide.

-

Reaction with Amine: A mixture of N-guanidinosuccinimide (1 mmol) and morpholine (2 mmol) in acetonitrile (1 mL) is placed in a microwave reactor vial.

-

Microwave Irradiation: The reaction mixture is irradiated at 170°C for 25 minutes.

-

Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired product.

N-Acylation of the 1H-1,2,4-triazol-5-amine Scaffold

The exocyclic amino group and the ring nitrogens of the 1H-1,2,4-triazol-5-amine scaffold can be selectively acylated to introduce a wide range of functional groups, which is a key strategy in optimizing the pharmacological properties of lead compounds.[8][9]

Experimental Protocol: General Procedure for N-Benzoylation [9]

-

Reaction Setup: To a stirred mixture of benzoyl chloride (1.05 mmol) and a natural clay catalyst (0.5 g) at room temperature, the 1H-1,2,4-triazol-5-amine substrate (1.05 mmol) is added in portions.

-

Reaction Monitoring: The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed repeatedly with ethanol. The combined filtrate is evaporated, and the crude product is recrystallized from ethanol to afford the N-benzoylated derivative.

Therapeutic Applications in Drug Discovery

The versatility of the 1H-1,2,4-triazol-5-amine scaffold has led to its exploration in a multitude of therapeutic areas.

Anticoagulant Activity: Inhibition of Factor XIIa and Thrombin

A significant and recent application of the 1H-1,2,4-triazol-5-amine scaffold is in the development of novel anticoagulants targeting serine proteases in the coagulation cascade, such as Factor XIIa (FXIIa) and thrombin.[7][10] Inhibition of FXIIa is a particularly attractive strategy for developing safer anticoagulants, as it is involved in thrombosis but not essential for normal hemostasis, thus promising a lower risk of bleeding complications.[6]

Acylated 1H-1,2,4-triazol-5-amines have been identified as potent inhibitors of FXIIa and thrombin.[2][7] The mechanism of inhibition involves the formation of a covalent acyl-enzyme complex with the catalytic serine residue in the active site of these proteases.[10] Structural variations have led to the discovery of highly potent and selective inhibitors, with some derivatives exhibiting inhibitory activity in the nanomolar range.[7]

Anticancer Activity: Targeting Kinases and Other Pathways

The 1H-1,2,4-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][11] Derivatives of 1H-1,2,4-triazol-5-amine have shown promise as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[12] For instance, a series of 1-acyl-1H-[2][6][7]triazole-3,5-diamine analogues were developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial for cell cycle progression.[12] Some of these compounds demonstrated significant in vitro antiproliferative activity against various human tumor cell lines and in vivo efficacy in a human melanoma xenograft model.[12]

Other kinase targets for 1H-1,2,4-triazole-based inhibitors include Aurora-A kinase and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are implicated in the pathogenesis of various cancers.[13][14] The mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and inhibiting signaling pathways that drive cancer cell growth.

Antimicrobial Activity: Spectrum and Mechanisms

Derivatives of 1H-1,2,4-triazoles have a long history as effective antimicrobial agents.[15][16] The 1H-1,2,4-triazol-5-amine scaffold has been incorporated into novel compounds with significant activity against a range of bacterial and fungal pathogens.[17][18] For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives prepared from 3-phenyl-1H-1,2,4-triazol-5-amine exhibited potent antimicrobial activity, with some compounds showing efficacy comparable to or exceeding that of ciprofloxacin and fluconazole.[17]

The proposed mechanisms of antimicrobial action are diverse. For antibacterial agents, inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) has been demonstrated.[17] For antifungal activity, a common mechanism is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16]

Central Nervous System (CNS) Applications

The 1H-1,2,4-triazol-5-amine scaffold is also being explored for the development of agents targeting CNS disorders. For instance, derivatives of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole have been investigated as neuroprotective agents for Parkinson's disease by inhibiting the aggregation of α-synuclein.[19] Additionally, the broader class of 1,2,4-triazoles has been extensively studied for anticonvulsant activity, suggesting that appropriately substituted 1H-1,2,4-triazol-5-amine derivatives could also be effective in this area.[5][20]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1H-1,2,4-triazol-5-amine scaffold has yielded valuable insights into the structural requirements for various biological activities. The following table summarizes key SAR findings.

| Position of Substitution | Substituent/Modification | Therapeutic Target/Activity | Effect on Activity | Reference(s) |

| N1 | Acylation (e.g., benzoyl) | Factor XIIa, Thrombin | Essential for covalent inhibition | [6] |

| C3 | Aryl groups | Factor XIIa, Thrombin | Influences potency and selectivity | [10] |

| C3 | (Het)aryl groups | Antimicrobial | Enhances activity | [3] |

| Exocyclic Amine (N5) | Acylation | Kinase Inhibition (CDKs) | Potent and selective inhibition | [12] |

| Exocyclic Amine (N5) | Sulfonylation | Kinase Inhibition (Aurora-A) | Potent inhibition | [13] |

| Fusion with other rings | Pyrimidine | Antimicrobial (DNA gyrase, DHFR) | Potent dual inhibition | [17] |

Future Perspectives and Conclusion

The 1H-1,2,4-triazol-5-amine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven ability to interact with a wide range of biological targets ensure its continued relevance. Future research directions are likely to focus on the development of highly selective inhibitors for well-validated targets, the exploration of this scaffold in new therapeutic areas, and the use of advanced synthetic techniques to create novel and diverse chemical libraries. The integration of computational modeling with synthetic chemistry will further accelerate the optimization of lead compounds based on this remarkable core.

References

-

Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(43), 24231–24243. [Link]

-

Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(43), 24231–24243. [Link]

-

Imberg, L., Platte, S., Erbacher, C., Daniliuc, C. G., Kalinina, S. A., Dörner, W., ... & Geyer, A. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science, 5(12), 1226–1243. [Link]

-

Kalinina, S. A., Imberg, L., Platte, S., Erbacher, C., Daniliuc, C. G., Dörner, W., ... & Geyer, A. (2020). Acylated 1 H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. Journal of Medicinal Chemistry, 63(21), 13159–13186. [Link]

-

Abdel-Gawad, H., Al-Ghorbani, M., Al-Salahi, R., Al-Ansi, M., Marzouk, M., & Al-Soud, Y. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

-

Dolzhenko, A. V., & Chui, W. K. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128. [Link]

-

Pleșca, D. A., Tighineanu, E., Nicolescu, A., & Guguianu, E. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

-

Guzel, M., Gumnicka, A., & Chłoń-Rzepa, G. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400316. [Link]

-

Dehghan, P., & Tabatabaee, M. (2022). Design, Synthesis, and Antimicrobial Evaluation of 1-tosyl-1H,1,2,4-triazol-5-amine. 24th Iran's International Congress of Microbiology. [Link]

-

Gaponova, A. S., Ostrovskii, V. A., & Koldobskii, G. I. (2002). Acetylation of 5-amino-1H-[2][6][7]triazole revisited. Journal of Organic Chemistry, 67(6), 2011–2014. [Link]

-

Kim, K. S., Kimball, S. D., Misra, R. N., Rawlins, D. B., Hunt, J. T., Xiao, H. Y., ... & Fargnoli, J. (2005). 1-Acyl-1H-[2][6][7]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of medicinal chemistry, 48(13), 4208–4211. [Link]

-

Al-Salahi, R., Al-Ghorbani, M., Al-Ansi, M., Marzouk, M., & Al-Soud, Y. A. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide Hybrid Compounds as Potential Antimicrobial Agents. Molecules, 30(1), 123. [Link]

-

Chłoń-Rzepa, G., Jankowska, A., & Wesołowska, A. (2020). 1,2,4-triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(12), 127202. [Link]

-

S. De, S. Das, S. K. Das, P. Saha, S. Ghosh, S. Roy, ... & S. K. Das. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 652–665. [Link]

-

A. A. A. El-Henawy, A. A. A. El-Sayed, A. A. A. El-Fattah, and M. A. A. El-Gawad. (2022). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

-

Movassaghi, M., & Hill, M. D. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1283–1286. [Link]

-

El-Damasy, A. K., Keeton, A. B., & Abourashed, E. A. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Zhang, L., Wang, Y., & Liu, Q. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1599-1612. [Link]

-

Al-Omar, M. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1412-1419. [Link]

-

Wang, S., Zhang, Y., Wang, T., Li, Y., Zhang, Y., & Liu, Q. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 12345. [Link]

-

Verma, K. K., Singh, U. K., & Jain, J. (2020). Screening of Some Novel 4, 5 Disubstituted 1, 2, 4-Triazole-3-thiones for Anticonvulsant Activity. Central Nervous System Agents in Medicinal Chemistry, 20(1), 56-65. [Link]

-

Kovalskyi, R., Kutsyk, O., Matiychuk, V., & Furdych, B. (2024). [2-(3-R-1H-[2][6][7]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.org. [Link]

-

Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocycles using a natural clay catalyst. International Journal of ChemTech Research, 6(5), 2821-2826. [Link]

Sources

- 1. ijsr.net [ijsr.net]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. espace.curtin.edu.au [espace.curtin.edu.au]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 16. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Coupling Strategies for N-Ethylpiperazine and Triazole Motifs

Topic: Reagents for N-ethylpiperazine and triazole coupling Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

The covalent ligation of N-ethylpiperazine (NEP) with triazole scaffolds is a cornerstone transformation in the synthesis of antifungal agents (e.g., azole class), kinase inhibitors, and neuropsychiatric ligands. This application note provides an authoritative guide on selecting reagent systems for constructing these C-N and C-C linked hybrids. We analyze three distinct coupling methodologies: Nucleophilic Aromatic Substitution (

Strategic Reagent Selection: The Decision Matrix

The choice of reagents is dictated by the electronic nature of the triazole substrate and the desired linkage type.

Figure 1: Reagent Selection Decision Tree

Caption: Decision matrix for selecting coupling reagents based on substrate electronics and target linkage.

Methodology A: Nucleophilic Aromatic Substitution ( )

Best for: Halogenated triazoles (e.g., 3-chloro-1,2,4-triazole) where the ring is electron-deficient.

Mechanistic Insight

N-ethylpiperazine acts as a secondary amine nucleophile. The reaction proceeds via a Meisenheimer-like transition state. The rate is heavily dependent on the "leaving group ability" (Cl < Br < F) and the solvent's dielectric constant.

Protocol 1: High-Temperature Coupling

Reagents:

-

Substrate: 3-bromo-1,2,4-triazole (1.0 equiv)

-

Nucleophile: N-ethylpiperazine (1.2 - 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (Diisopropylethylamine) (2.5 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Procedure:

-

Preparation: In a dry pressure vial, dissolve 1.0 mmol of 3-bromo-1,2,4-triazole in 3 mL of anhydrous DMSO.

-

Addition: Add 2.0 mmol of anhydrous powdered

. Stir for 5 minutes at room temperature. -

Nucleophile: Add 1.2 mmol of N-ethylpiperazine dropwise.

-

Reaction: Seal the vial and heat to 100–120°C for 12–16 hours.

-

Note: Triazoles are less reactive than pyridines; high thermal energy is required to overcome the activation barrier.

-

-

Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Purification: The basicity of the piperazine tail allows for acid-base extraction or purification via amine-functionalized silica if standard flash chromatography tails.

Optimization Tip: If conversion is low (<50%), add 0.1 equiv of KI (Potassium Iodide) . The Finkelstein reaction generates a transient, more reactive iodo-triazole species in situ.

Methodology B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated triazoles or when mild conditions are required to preserve sensitive functional groups.

Mechanistic Insight

Unlike

Protocol 2: Pd-Catalyzed Cross-Coupling

Reagents:

-

Catalyst:

(2 mol%) or Pd(OAc)2 (5 mol%) -

Ligand: XPhos (4 mol%) or BrettPhos (for difficult substrates)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

-

Catalyst Pre-complexation: Add

and XPhos. Add 1 mL of toluene and stir at RT for 5 mins to form the active ligated species (solution turns from dark red to orange/brown). -

Substrate Loading: Add the halo-triazole (1.0 equiv), N-ethylpiperazine (1.2 equiv), and

(1.5 equiv). -

Reaction: Heat to 80–100°C for 4–8 hours.

-

Monitoring: Monitor via LC-MS. If protodehalogenation (reduction of the halide) is observed, lower the temperature and switch to a milder base like

.

-

-

Filtration: Filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate and purify via reverse-phase preparative HPLC (0.1% Formic Acid modifier) to handle the polar piperazine moiety.

Methodology C: Linker-Based Conjugation (Amide Coupling)

Best for: Creating "Hybrid" drugs where the piperazine and triazole are separated by a carbonyl linker.

Mechanistic Insight

The challenge here is the potential for racemization (if chiral) and the poor solubility of triazole-carboxylic acids. HATU is the gold standard reagent here due to the "7-aza" effect, which accelerates coupling with secondary amines like piperazine.

Protocol 3: HATU-Mediated Amide Bond Formation

Reagents:

-

Acid: Triazole-carboxylic acid derivative (1.0 equiv)

-

Amine: N-ethylpiperazine (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the triazole-acid in DMF (0.2 M concentration). Add DIPEA and stir for 2 minutes.

-

Reagent Addition: Add HATU. The solution should turn yellow/orange. Stir for 5–10 minutes to form the activated ester (OAt-ester).

-

Coupling: Add N-ethylpiperazine.

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Self-Validation: The reaction is usually complete when the starting material (acid) disappears on TLC/LC-MS.

-

-

Quench: Add saturated

solution. Extract with DCM.

Comparative Data Analysis

| Feature | S_NAr (Method A) | Buchwald-Hartwig (Method B)[1] | Amide Coupling (Method C) |

| Bond Formed | Direct C-N (Ring-Ring) | Direct C-N (Ring-Ring) | C(O)-N (Linker) |

| Key Reagent | Pd-XPhos Gen 3 | HATU | |

| Cost | Low | High (Pd/Ligand) | Moderate |

| Scalability | Excellent (Kg scale) | Moderate (Catalyst removal) | Good |

| Limitations | Requires activated electrophile | Sensitive to O2/H2O | Adds linker mass |

References

-

Buchwald-Hartwig Amination Overview

-

Triazole Synthesis & Bioactivity

- Peptide Coupling Reagents (HATU/HBTU): Title: Peptide Coupling Reagents Guide. Source: Sigma-Aldrich.

-

S_NAr Mechanism & Solvents

-

Copper-Catalyzed Triazole Arylation (Alternative to Pd)

Sources

- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of 1,2,3-triazole incorporated indole-piperazines as potent antitubercular agents: Design, synthesis, in vitro biological evaluation, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 8. asianpubs.org [asianpubs.org]

Protocol for nucleophilic substitution on 3,5-diamino-1,2,4-triazole

Application Note: Protocols for Nucleophilic Substitution and Functionalization of 3,5-Diamino-1,2,4-triazole (DAT)

Executive Summary

3,5-Diamino-1,2,4-triazole (DAT), also known as guanazole, is a versatile heterocyclic scaffold used in the synthesis of high-energy density materials (HEDMs), coordination polymers, and pharmaceuticals.[1][2][3][4][5][6][7][8] Its reactivity is defined by a complex interplay between annular tautomerism and competitive nucleophilic sites (exocyclic amines vs. ring nitrogens).

This guide details two distinct "substitution" protocols that address the primary challenges in DAT chemistry:

-

Regioselective N-Alkylation: Where DAT acts as the nucleophile (SN2) to displace halides.

-

Nucleophilic Displacement of Amino Groups: Where the exocyclic amines are substituted by nucleophiles (e.g., -NO2, -N3) via diazotization (Sandmeyer-type mechanism).

Part 1: Mechanistic Insight & Tautomerism

To design a successful protocol, one must first understand the substrate's behavior in solution. DAT exists in equilibrium between 1H- and 4H-tautomers. In the solid state and polar solvents, the 1H-tautomer is thermodynamically favored.

The Selectivity Challenge:

-

Hard Electrophiles: Tend to attack the N4 position (sterically less hindered, harder center).

-

Soft Electrophiles (Alkyl Halides): Prefer the N1/N2 positions or the exocyclic amino groups depending on the base used.

-

Exocyclic Amines: Generally less nucleophilic than ring nitrogens unless deprotonated or in the presence of hard acylating agents.

Visualizing the Reactive Landscape

Figure 1: Tautomeric equilibrium and reactive sites of 3,5-diamino-1,2,4-triazole. The N1 position is the primary target for alkylation, while exocyclic amines are targets for displacement reactions.

Part 2: Protocol A - Regioselective Annular N-Alkylation

Objective: Synthesis of 1-alkyl-3,5-diamino-1,2,4-triazoles. Challenge: Avoiding poly-alkylation and N4-alkylation. Mechanism: SN2 Nucleophilic Substitution.[9]

Materials

-

Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

-

Base: Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

-

Solvent: DMF (for conventional) or Ionic Liquid ([bmim][Br]) for microwave assisted.

Step-by-Step Methodology

-

Activation:

-

Dissolve DAT (10 mmol) in anhydrous DMF (15 mL).

-

Add K2CO3 (12 mmol) and stir at room temperature for 30 minutes. Note: If using NaH, cool to 0°C during addition to manage H2 evolution.

-

-

Nucleophilic Attack:

-

Add the Alkyl Halide (11 mmol) dropwise.

-

Critical Control Point: Maintain temperature at 40-50°C. Higher temperatures (>80°C) promote N4-alkylation and poly-substitution.

-

-

Reaction Monitoring:

-

Monitor via TLC (Eluent: EtOAc/MeOH 9:1). The N1-substituted product typically has a higher Rf than the starting material but lower than N4-isomers.

-

-

Work-up:

-

Filter off inorganic salts.

-

Remove solvent under reduced pressure.[4]

-

Recrystallize from Ethanol/Water.

-

Validation Parameters (Self-Validating System)

-

1H NMR Distinction: In the N1-substituted product, the symmetry of the molecule is broken. You will observe two distinct signals for the amino protons (-NH2) because the environment at C3 and C5 is now different. In N4-substitution, the molecule retains a plane of symmetry (often resulting in a single broad -NH2 signal).

Part 3: Protocol B - Nucleophilic Displacement of Amino Groups (Sandmeyer-Type)

Objective: Synthesis of 3,5-dinitro-1,2,4-triazole (HDNT) or 3-azido-1,2,4-triazoles. Context: This is a "Substitution on DAT" where the amino groups are the leaving groups. This is critical for energetic materials synthesis. Mechanism: Diazotization followed by Nucleophilic Aromatic Substitution (SNAr-like).

Safety Warning (Critical)

DANGER: Diazonium salts of azoles are unstable. The product, 3,5-dinitro-1,2,4-triazole, is an energetic material (explosive). Perform all reactions behind a blast shield. Limit scale to <5g.

Step-by-Step Methodology

-

Diazotization:

-

Prepare a solution of Sodium Nitrite (NaNO2, 4.0 equiv) in water.

-

Suspend DAT (1.0 equiv) in 20% Sulfuric Acid (H2SO4).

-

Temperature Control: Cool the DAT suspension to 0-5°C.

-

-

Substitution Reaction:

-

Isolation (Acidification/Extraction):

-

The reaction produces the salt (Sodium 3,5-dinitro-1,2,4-triazolate).

-

Acidify with 20% H2SO4 to pH 1 to liberate the free acid (HDNT).

-

Extract with Ethyl Acetate (4x).

-

Dry over MgSO4 and evaporate solvent.

-

Workflow Visualization

Figure 2: Workflow for the conversion of DAT to 3,5-dinitro-1,2,4-triazole via diazotization-substitution.[11]

Part 4: Data & Comparative Analysis

The following table summarizes the expected outcomes based on the "Substitution Type" chosen.

| Parameter | Protocol A: N-Alkylation | Protocol B: Amino Displacement |

| Reaction Type | SN2 (DAT as Nucleophile) | SNAr / Sandmeyer (DAT as Substrate) |

| Primary Reagents | Alkyl Halide, K2CO3, DMF | NaNO2, H2SO4, Water |

| Key Intermediate | Anionic Triazole (Deprotonated) | Triazolyl Diazonium Species |

| Major Product | 1-Alkyl-3,5-diamino-1,2,4-triazole | 3,5-Dinitro-1,2,4-triazole (HDNT) |

| Regioselectivity | High N1 selectivity in Ionic Liquids | N/A (Substitutes exocyclic amines) |

| Yield (Typical) | 75 - 88% | 60 - 70% |

| Safety Risk | Low (Standard Organic) | High (Explosive/Unstable) |

References

-

Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[1] Green Processing and Synthesis.[1]

-

Klapötke, T. M., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions.

-

Chernyshev, V. M., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study. The Journal of Organic Chemistry.[7]

-

PubChem.3,5-Diamino-1,2,4-triazole Compound Summary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 5. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening of Piperazinyl-Triazole Libraries

Executive Summary

The piperazinyl-triazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster antifungal agents (e.g., Posaconazole, Itraconazole) and emerging anticancer kinase inhibitors. However, the physicochemical properties that make these compounds potent—specifically the basicity of the piperazine ring combined with the metal-chelating ability of the triazole and high lipophilicity—present unique challenges in High-Throughput Screening (HTS).

This guide details a robust, self-validating HTS workflow designed specifically for piperazinyl-triazole libraries. It moves beyond generic screening protocols to address scaffold-specific issues such as aqueous solubility limits, trace metal interference (from Click chemistry synthesis), and pH-dependent ionization.

Chemical Context & Screening Challenges

The Scaffold Architecture

The piperazinyl-triazole hybrid typically consists of a central piperazine linker connecting a 1,2,4- or 1,2,3-triazole to a hydrophobic domain.

-

Piperazine: Provides solubility modulation and a protonatable nitrogen (

), enhancing lysosomal trapping and bioavailability. -

Triazole: Acts as a bioisostere for amide bonds and, critical for screening, often coordinates with metalloenzymes (e.g., Heme iron in CYP51).

Critical HTS Failure Points

-

Solubility "Crash-Out": These compounds are often stored in 100% DMSO. Upon dilution into aqueous assay buffer, the hydrophobic "wings" of the molecule can cause immediate micro-precipitation, leading to false negatives (loss of compound) or false positives (light scattering in optical assays).

-

Trace Copper Contamination: Many 1,2,3-triazoles are synthesized via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Residual copper can inhibit enzymes or generate redox cycling in fluorescence assays, mimicking biological activity.

-

Plate Binding: The lipophilic nature of the scaffold requires the use of Non-Binding Surface (NBS) microplates to prevent compound loss to the plastic walls.

Workflow Visualization

The following diagram illustrates the integrated screening logic, incorporating specific quality control (QC) steps for this chemical class.

Figure 1: HTS Workflow emphasizing solubility QC and counter-screening for scaffold-specific artifacts.

Phase 1: Library Preparation & Solubility Management

Objective: Ensure compounds remain in solution during the transition from storage to assay conditions.

Protocol:

-

Source Plate: Thaw 10 mM compound stocks in 100% DMSO. Centrifuge at 1000 x g for 1 minute to remove condensation.

-

Acoustic Dispensing (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes. This avoids the "carryover" issues of tip-based transfers common with sticky lipophilic compounds.

-

The "Intermediate" Step (Crucial for this Scaffold):

-

Do not dispense directly into the cell plate if the final concentration is high (>10 µM).

-

Create an Intermediate Dilution Plate in assay medium containing 5% DMSO.

-

Shake at 1000 rpm for 2 minutes.

-

Visual Check: If using a clear bottom plate, inspect for turbidity. Piperazinyl-triazoles with high logP (>4) are prone to crashing here.

-

Phase 2: Primary Screen (Cell-Based Viability)

Context: This protocol uses Resazurin (Alamar Blue), a redox indicator. It is preferred over MTT for this scaffold because MTT requires a solubilization step (formazan crystals) which is error-prone with already lipophilic test compounds.

Materials:

-

Cells: HCT116 (Cancer) or Candida albicans (Fungal).

-

Reagent: Resazurin Sodium Salt (dissolved in PBS).

-

Plates: 384-well Black/Clear Bottom, Tissue Culture Treated.

-

Controls:

-

Positive: 10 µM Posaconazole (Antifungal) or Doxorubicin (Anticancer).

-

Negative: 0.5% DMSO (Vehicle).[1]

-

Step-by-Step Protocol:

-

Cell Seeding:

-

Dispense 40 µL of cell suspension (e.g., 2,000 cells/well) into 384-well plates.

-

Incubate for 12–24 hours to allow attachment (mammalian) or log-phase entry (fungal).

-

-

Compound Addition:

-

Transfer 100 nL of compound from Source Plate (or 5 µL from Intermediate Plate) to achieve final concentration (e.g., 10 µM).

-

Final DMSO concentration must be < 0.5% to prevent solvent toxicity masking compound effects.

-

-

Incubation:

-

Incubate for 48 hours (Cancer) or 24 hours (Fungal) at 37°C/5% CO2.

-

-

Detection:

-

Add 5 µL of Resazurin solution (0.15 mg/mL).

-

Incubate for 2–4 hours.

-

Read Fluorescence: Ex 560 nm / Em 590 nm.

-

Phase 3: Data Analysis & Hit Validation

Z-Factor Calculation

To validate the assay quality before analyzing the library, calculate the Z-factor (

- : Standard Deviation of Positive and Negative controls.[2]

- : Mean of Positive and Negative controls.

Criteria:

- : Excellent assay.[2][3][4][5] Proceed.

- : Optimization required (Check cell density or DMSO tolerance).

Counter-Screening (The "False Positive" Trap)

Piperazinyl-triazoles synthesized via CuAAC may contain trace copper. Copper is redox-active and can reduce Resazurin non-enzymatically, creating a false signal of cell viability (making a toxic compound appear non-toxic) or interfering with enzymatic assays.

Protocol:

-

Incubate "Hit" compounds with Resazurin without cells in the buffer.

-

Read Fluorescence.

-

Result: Any significant fluorescence indicates chemical interference. Discard these hits.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Z-Factor (< 0.5) | High variability in DMSO controls (Edge Effect). | Use "thermal-jacketed" incubators; fill edge wells with water (do not use for data). |

| Precipitation | Compound lipophilicity (LogP > 4). | Reduce screening concentration to 1 µM; Use Intermediate Plate method. |

| Inconsistent Potency | Compound binding to plastic. | Switch to Low-Binding (NBS) polypropylene plates for intermediate steps. |

| Signal Drift | Evaporation in 384-well plates. | Use breathable membranes rather than rigid plastic lids during incubation. |

Mechanism of Action (SAR Visualization)

Understanding the binding mode helps in interpreting HTS data. For antifungal applications (CYP51 inhibition), the triazole nitrogen coordinates with the Heme iron.[6][7]

Figure 2: Structure-Activity Relationship (SAR) logic for interpreting HTS hits.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Yadav, P., et al. (2023). Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation.[8] Future Medicinal Chemistry. Link

-

Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. Link

-

He, X., et al. (2015). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains.[9] MedChemComm. Link

-

GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Link

Sources

- 1. Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. punnettsquare.org [punnettsquare.org]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: The Strategic Synthesis of Triazole Isomers via Click Chemistry and Cyclization Methods

Introduction: Navigating the Triazole Landscape

To the researcher, the triazole ring system represents a cornerstone of modern medicinal chemistry, materials science, and bioconjugation.[1] These five-membered heterocyclic scaffolds, containing three nitrogen atoms, are prized for their metabolic stability, ability to engage in hydrogen bonding and dipole interactions, and their role as rigid linkers or pharmacophores.[2][3] However, it is crucial to distinguish between the two common isomers, 1,2,3-triazoles and 1,2,4-triazoles , as their synthetic accessibility is governed by distinct chemical principles.[4]

This guide provides a comprehensive overview of the premier methods for synthesizing these vital structures. We will first explore the world of "click chemistry," a concept pioneered by K. Barry Sharpless, which almost exclusively and with remarkable efficiency yields the 1,2,3-triazole isomer through azide-alkyne cycloaddition reactions.[][6] We will then address the synthesis of the equally important 1,2,4-triazole isomer, which is accessed through established, non-click cyclization pathways.[7][8] Understanding the correct tool for each isomeric target is fundamental to leveraging their full potential in drug discovery and beyond.[2][9]

Part I: The Power of "Click" - High-Fidelity Synthesis of 1,2,3-Triazoles

The term "click chemistry" describes a class of reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts, making them ideal for complex molecular assembly.[10] The most prominent example is the azide-alkyne cycloaddition, which exists in several powerful variants.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,4-Regioisomer Workhorse

The CuAAC reaction is the cornerstone of click chemistry, transforming terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles .[11] The copper(I) catalyst is essential; it drastically accelerates the reaction compared to the uncatalyzed thermal process (which requires high heat and yields a mixture of 1,4 and 1,5 isomers) and provides exquisite regiocontrol.[11][12]

Causality of the Mechanism: The reaction's efficiency stems from the in-situ formation of a copper(I) acetylide intermediate. This species readily reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-triazole product.[3][12] This directed mechanism is the reason for the reaction's high fidelity and exclusive formation of the 1,4-isomer.

This protocol describes a robust method for synthesizing a 1,4-disubstituted 1,2,3-triazole using in-situ reduction of a Copper(II) source.

Materials:

-

Organic Azide (1.0 eq)

-

Terminal Alkyne (1.0 - 1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Solvent: 1:1 mixture of tert-Butanol and deionized water

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

Procedure:

-

Reagent Preparation: In the reaction vessel, dissolve the organic azide (1.0 eq) and terminal alkyne (1.1 eq) in the t-BuOH/H₂O solvent mixture (concentration typically 0.1-0.5 M).

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq). Rationale: Sodium ascorbate is a biocompatible reducing agent that continually reduces Cu(II) to the active Cu(I) catalytic species, preventing oxidative side reactions.[13]

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change (e.g., to a yellow-green suspension). Monitor progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-24 hours). For slower reactions, microwave irradiation (e.g., 100W at 125°C for 10-30 minutes) can dramatically reduce reaction times.[12][14]

-

Work-up and Isolation: Upon completion, if a precipitate has formed, it can often be isolated by simple filtration and washed with water and a cold non-polar solvent (e.g., diethyl ether) to yield the pure product.[14]

-

Alternative Work-up (for soluble products): If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a dilute ammonia solution (to remove copper salts), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

To expand the synthetic toolbox, a complementary method yielding the 1,5-disubstituted 1,2,3-triazole was developed.[16] This is achieved by replacing the copper catalyst with a ruthenium complex, typically a pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) compound.[17][18]

Mechanistic Distinction: Unlike CuAAC, the RuAAC reaction proceeds via an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate. Subsequent reductive elimination furnishes the 1,5-triazole product.[17] A key advantage of RuAAC is its ability to react with internal alkynes, providing access to fully substituted 1,2,3-triazoles, a feat not possible with CuAAC.[18][19]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chemijournal.com [chemijournal.com]

- 10. purepeg.com [purepeg.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. papers.ssrn.com [papers.ssrn.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

Executive Summary & Compound Profile

Compound: 3-(4-ethylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine Physicochemical Classification: Weak Base / Hydrophobic-Polar Hybrid[1][2]

This guide addresses the solubility challenges associated with the aminotriazole-piperazine scaffold. The molecule presents a "Brick Dust" solubility profile—characterized by high crystallinity due to strong intermolecular hydrogen bonding (triazole-amine interactions) and moderate lipophilicity (ethylpiperazine tail).[2][3]

Key Solubility Drivers:

-

Piperazine Ring (

): The primary basic center ( -

Triazole Ring: Amphoteric, but generally acts as a weak base (

).[1][2][3] It contributes to poor aqueous solubility at neutral pH due to lattice energy.[1]

Module 1: pH Adjustment & Salt Formation (Primary Strategy)

Theory:

At neutral pH (7.4), the molecule is likely predominantly uncharged or zwitterionic (depending on tautomers), leading to aggregation.[1][2][3] Lowering the pH below the

Protocol 1.1: In-Situ Salt Formation (Aqueous)

Best for: Acute animal dosing (PO/IP) or cellular assays.[2][3]

-

Calculate Molar Equivalents: Determine the exact amount of acid required. You generally need 1.05 to 2.0 equivalents of acid relative to the compound to ensure full protonation of the piperazine and potentially the triazole.

-

Acid Selection:

Step-by-Step Procedure:

-

Weigh the solid compound.

-

Add 90% of the final volume of water (or saline after dissolution).[2]

-

Add 1.0 eq of 1N HCl (or chosen acid) dropwise while vortexing.

-

Measure pH.[1] If precipitate remains and pH > 5, add acid in 0.1 eq increments until clear.[1][3]

-

Critical: If the solution remains cloudy at pH < 3, the issue is not ionization but intrinsic hydrophobicity (move to Module 2).[2][3]

Decision Tree: Salt Selection

Figure 1: Decision matrix for selecting the appropriate solubilization method based on the intended experimental application.

Module 2: Co-Solvent Systems

Theory: If pH adjustment alone causes tolerability issues (e.g., pH < 3 is painful for injection), use co-solvents to lower the dielectric constant of the media, favoring the hydrophobic ethylpiperazine moiety.[2][3]

Recommended Solvent Systems

| Component | Function | Recommended Concentration | Warning |

| DMSO | Primary Solubilizer | 5% - 10% (Final) | High % toxic to cells; causes hemolysis IV.[1][2] |

| PEG 400 | Co-solvent / Stabilizer | 20% - 40% | Viscosity can hinder injectability.[1][2] |

| Propylene Glycol | Co-solvent | 10% - 20% | Monitor for osmolality issues.[1][2] |

| Water/Saline | Bulk Vehicle | Remainder | Add LAST to prevent "crashing out." |

Protocol 2.1: The "Pre-Mix" Method (Critical)

Avoid adding powder directly to the water/co-solvent mixture.[2][3]

-

Dissolve compound completely in 100% DMSO or PEG 400 (The "Concentrate").[2][3]

-

Slowly add the aqueous phase (water/saline) to the Concentrate while vortexing rapidly.[2]

-

If precipitation occurs, heat to 37°C and sonicate.[1]

Module 3: Complexation (Cyclodextrins)

Theory:

The ethylpiperazine tail and the aromatic triazole core are suitable guests for the hydrophobic cavity of

Preferred Excipient: Hydroxypropyl-

Protocol 3.1: Cyclodextrin Formulation

-

Prepare a 20% (w/v) HP-

-CD stock solution in water or saline.[1][2] -

Add the solid compound to this vehicle.

-

Agitate: Shake or vortex for 24–48 hours at room temperature.

-

Tip: Cyclodextrin complexation is an equilibrium process; it is not instantaneous.[1]

-

-

Filter through a 0.22

m filter to remove uncomplexed solid.[1]

Troubleshooting & FAQs

Q1: The compound dissolves in DMSO but precipitates immediately when added to cell culture media (PBS/DMEM).

Diagnosis: "Kinetic Solubility Crash." The compound is hydrophobic; rapid dilution into water creates a supersaturated state that collapses.[2] Solution:

-

Acidify the DMSO Stock: Add 1.0–2.0 equivalents of HCl directly to your DMSO stock solution. The protonated species resists precipitation in neutral media longer.

-

Increase BSA: Ensure your media contains Fetal Bovine Serum (FBS) or BSA.[1][2][3] Albumin binds hydrophobic drugs and prevents precipitation.[1][2]

Q2: The solution turns into a gel or viscous slime upon adding water.

Diagnosis: Hydrate/Gel Formation. Piperazine salts can form liquid crystals or gels at high concentrations.[1][2] Solution:

-

Switch Counter-ions: If using HCl, switch to a Sulfonic acid (Mesylate) or Tartrate.[1][2][3]

-

Reverse Addition: Ensure you are adding the aqueous phase slowly to the organic phase, not vice versa.

Q3: What is the maximum solubility I can expect?

Estimates based on structural analogs:

Q4: Can I use this for IV administration in mice?

Recommendation:

-

pH: Adjust final formulation to pH 4.0–5.0.

-

Rate: Slow bolus to prevent precipitation at the injection site (phlebitis).[2][3]

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link

-

Context: General principles of salt formation and co-solvent selection for weak bases.[2]

-

-

Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[1][4][5] Advanced Drug Delivery Reviews. Link

- Context: Mechanisms of complexation for arom

-

Serajuddin, A. T. (2007).[1][2][3][6] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews. Link

-

Strickley, R. G. (2004).[1][2][3] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: N-Alkylation of Piperazine & Triazole Scaffolds

This guide addresses the technical challenges of coupling piperazine and triazole moieties via N-alkylation. This reaction is a cornerstone in the synthesis of antifungal azoles (e.g., Itraconazole analogs) and various oncological kinase inhibitors.

The guide is divided into two primary modules based on the direction of the nucleophilic attack, as the troubleshooting logic differs fundamentally for each.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Heterocyclic N-Alkylation[1]

Executive Summary: The "Ambident" Problem

Both piperazine and triazole are nitrogen-rich heterocycles with specific reactivity profiles that lead to common failure modes:

-

1,2,4-Triazoles are ambident nucleophiles.[1] They can alkylate at N1, N2, or N4, leading to difficult-to-separate regioisomers.[1]

-

Piperazines are difunctional nucleophiles. Without protection, they readily undergo bis-alkylation (polymerization or quaternary salt formation).[1]

Module 1: Alkylating the Triazole Ring

Scenario: You are reacting an unsubstituted 1,2,4-triazole with an alkyl halide (linker) attached to a piperazine (or a linker precursor).[1]

The Core Challenge: Regioselectivity (N1 vs. N2 vs. N4)

In 1,2,4-triazoles, the N1 position is generally the most nucleophilic due to tautomeric equilibrium, but steric factors and reaction conditions can shift this balance.[1]

Diagnostic Table: Isomer Distribution

| Parameter | N1-Alkylation (Kinetic) | N2-Alkylation (Thermodynamic) | N4-Alkylation |

| Favored Conditions | Strong base (NaH), polar aprotic solvent, low temp.[1] | Weaker base (K₂CO₃), higher temp, bulky electrophiles.[1] | Rare, usually requires specific directing groups or blocked N1/N2.[1] |

| NMR Signature (¹H) | C3-H and C5-H signals are distinct (asymmetric). | C3-H and C5-H signals are often equivalent (symmetric) if C3/C5 substituents are identical.[1] | Distinct, often significant downfield shift.[1] |

| Polarity (TLC) | Generally more polar. | Generally less polar (elutes first). | Variable. |

Troubleshooting Workflow: Controlling Regioisomers

Q: I am getting a 60:40 mixture of N1 and N2 isomers. How do I favor N1? A: The N1 isomer is the kinetic product. To maximize N1 selectivity:

-

Switch Base: Use NaH (Sodium Hydride) in dry DMF or THF at 0°C. NaH causes irreversible deprotonation, forming the sodium salt which is kinetically trapped at the N1 position by the alkyl halide.

-

Lower Temperature: Run the addition at -10°C to 0°C and warm slowly. High heat promotes equilibration to the thermodynamic N2 product.

-

Sterics: If your alkylating agent is bulky, N2 alkylation increases because the N1 position is more sterically crowded (adjacent to C5 substituent).

Q: I specifically need the N2 isomer. How do I shift the reaction? A:

-

Switch Base: Use Cs₂CO₃ or K₂CO₃ in acetone or acetonitrile at reflux.[2] The reversible deprotonation allows the reaction to equilibrate to the more thermodynamically stable N2 isomer over time.

-